2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol is a chemical compound characterized by its bromo-substituted benzyl group and isopropyl-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 2-bromobenzyl chloride with isopropylamine in the presence of ethanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reactions with nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzyl compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol is used as an intermediate in the synthesis of more complex organic molecules. Its bromo-substituted benzyl group makes it a valuable building block for further chemical transformations.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biological systems.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-[(2-Chloro-benzyl)-isopropyl-amino]-ethanol
2-[(2-Iodo-benzyl)-isopropyl-amino]-ethanol
2-[(2-Methyl-benzyl)-isopropyl-amino]-ethanol
Uniqueness: 2-[(2-Bromo-benzyl)-isopropyl-amino]-ethanol is unique due to its bromo-substituted benzyl group, which imparts different chemical reactivity compared to its chloro, iodo, or methyl counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBMSOQYQPDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.